molecular formula C13H11NO3 B151414 3-Methoxy-3'-nitro-1,1'-biphenyl CAS No. 128923-93-3

3-Methoxy-3'-nitro-1,1'-biphenyl

Cat. No.: B151414
CAS No.: 128923-93-3
M. Wt: 229.23 g/mol
InChI Key: ILPDMCFOTCDUKX-UHFFFAOYSA-N
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Description

Biphenyls as Fundamental Building Blocks in Synthetic Organic Chemistry

The biphenyl (B1667301) moiety is a cornerstone in the construction of complex organic molecules. rsc.org Its rigid yet conformationally flexible nature provides a defined three-dimensional structure that is crucial for molecular recognition and biological activity. For decades, chemists have utilized the biphenyl framework as a fundamental component in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.comrsc.org The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, has made the synthesis of substituted biphenyls highly efficient and adaptable, further cementing their role as indispensable building blocks. rsc.org

The inherent stability of the biphenyl core allows for a wide variety of chemical transformations to be performed on its periphery, enabling the introduction of diverse functional groups. This modularity is a key reason for its widespread use in creating libraries of compounds for drug discovery and materials science research. acs.orgresearchgate.net

The Role of Functionalized Biphenyls in Advanced Synthesis and Materials Science

The true power of the biphenyl scaffold is realized when it is functionalized with specific chemical groups. These substituents dramatically influence the electronic properties, solubility, and reactivity of the parent biphenyl, opening doors to a vast array of applications. rsc.orgacs.org

In materials science, functionalized biphenyls are integral to the development of:

Liquid Crystals: The rigid, rod-like structure of many biphenyl derivatives is ideal for forming the mesophases characteristic of liquid crystal displays (LCDs). rsc.org

Organic Light-Emitting Diodes (OLEDs): Fluorinated biphenyls, for instance, are used to create electron-poor materials that are crucial for the performance of OLEDs. rsc.org

Advanced Polymers: Biphenyl units can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. acs.org

In advanced synthesis, functionalized biphenyls serve as key intermediates and ligands in catalysis. mdpi.com The strategic placement of functional groups can direct the outcome of chemical reactions with high selectivity. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDMCFOTCDUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563968
Record name 3-Methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128923-93-3
Record name 3-Methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Closer Look at Substituted Biphenyls: the Influence of Methoxy and Nitro Functionalities

The properties of 3-Methoxy-3'-nitro-1,1'-biphenyl are directly dictated by its constituent methoxy (B1213986) and nitro groups. Each of these functional groups imparts distinct electronic and steric effects on the biphenyl (B1667301) system.

The methoxy group (-OCH₃) is generally considered an electron-donating group when attached to an aromatic ring. wikipedia.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the phenyl ring, increasing the electron density. wikipedia.org However, its influence can be position-dependent, acting as an electron-withdrawing group at the meta position due to inductive effects. wikipedia.org In the context of this compound, the methoxy group at the 3-position primarily exerts an electron-donating effect through resonance, influencing the reactivity of the ring to which it is attached.

Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group. nih.govyoutube.com Both its inductive and resonance effects pull electron density away from the aromatic ring, making the ring electron-deficient. nih.govyoutube.com This deactivation is significant and plays a crucial role in directing further chemical reactions. The presence of a nitro group can activate the scaffold for nucleophilic aromatic substitution and can be a precursor for the synthesis of other functional groups, such as amines. nih.gov

The combination of an electron-donating methoxy group on one ring and a strong electron-withdrawing nitro group on the other creates a "push-pull" electronic system within this compound. This electronic asymmetry can lead to interesting photophysical properties and unique reactivity patterns, making it a valuable substrate for various chemical transformations.

The Research Context of 3 Methoxy 3 Nitro 1,1 Biphenyl

General Principles of Biphenyl Construction

The formation of a carbon-carbon bond between two aryl rings is the fundamental challenge in biphenyl synthesis. Over the years, a multitude of reactions have been developed to achieve this transformation, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile. researchgate.net

Ullmann Coupling Reactions

The Ullmann reaction, first reported in 1901, is a classical method for the synthesis of symmetrical biaryls through the copper-promoted coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required high temperatures and stoichiometric amounts of copper, leading to limitations and sometimes erratic yields. wikipedia.orglscollege.ac.in

Over the past century, significant improvements have been made to the Ullmann reaction, including the development of more efficient catalytic systems and milder reaction conditions. nih.govnih.gov Modern Ullmann-type reactions can be catalyzed by not only copper but also palladium and nickel, expanding the substrate scope. wikipedia.orglscollege.ac.in The reaction can be used to synthesize both symmetrical and, in some cases, unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Nitration and Methoxylation Strategies on Biphenyl Frameworks

An alternative approach to synthesizing substituted biphenyls like this compound is to first construct the biphenyl core and then introduce the desired functional groups.

Nitration of a biphenyl can be achieved using various nitrating agents. For example, the nitration of 4,4'-dibromobiphenyl (B48405) has been accomplished using a mixture of potassium nitrate (B79036) and sulfuric acid. nih.gov The position of nitration is directed by the existing substituents on the biphenyl ring.

Methoxylation can be carried out through several methods. One common approach involves the reaction of a hydroxy-substituted biphenyl with a methylating agent like dimethyl sulfate. For instance, 3-nitro-4-methoxybiphenyl can be synthesized from 3-nitro-4-hydroxybiphenyl. Another method involves the reaction of a brominated biphenyl with a methoxide (B1231860) source.

The synthesis of this compound could therefore be envisioned through a multi-step process involving the nitration of 3-methoxybiphenyl (B1581775) or the methoxylation of 3-nitrobiphenyl. The specific reagents and reaction conditions would need to be carefully chosen to control the regioselectivity of the functionalization. The nitration of 3-methoxyfluoranthene, a related polycyclic aromatic ether, has been shown to yield specific nitro-substituted products, demonstrating the influence of the methoxy group on the regiochemical outcome of nitration. rsc.org

Specific Synthetic Routes to this compound and Related Isomers

The construction of the biphenyl core of this compound and its isomers is often achieved through powerful cross-coupling reactions. These methods provide a reliable means of forming the crucial carbon-carbon bond between two aromatic rings.

Reaction Conditions and Yield Optimization

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of biphenyls. rsc.orgacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. acs.org For the synthesis of a compound like this compound, this could involve the reaction of 3-methoxyphenylboronic acid with 1-bromo-3-nitrobenzene, or conversely, 3-nitrophenylboronic acid with 3-bromoanisole.

Optimizing the yield and minimizing side reactions are critical. Factors influencing the reaction's success include the choice of catalyst, ligand, base, and solvent system. acs.org For instance, palladium catalysts supported on various materials, such as poly(o-aminothiophenol), have demonstrated high activity for Suzuki-Miyaura coupling reactions of aryl chlorides in water. researchgate.net The use of bulky phosphine (B1218219) ligands like XPhos and SPhos can be beneficial for the reductive elimination step, which is crucial for product formation. acs.org However, ligand choice can be complex, with a wide variety of phosphines showing varying degrees of success. acs.org In some cases, ligandless methodologies are preferred to avoid side reactions like aryl-aryl exchange and phosphonium (B103445) salt formation. orgsyn.org The choice of solvent is also critical, with polar solvents generally facilitating the reaction, though this is not a universal rule. orgsyn.org

The following table summarizes the impact of different ligands on the yield of a benchmark Suzuki-Miyaura cross-coupling reaction.

EntryLigandYield (%)
1XPhos99
2SPhos98
3PPh365
4dppf85
5None14
Data adapted from a study on the synthesis of polyfluorinated biphenyls and may not be directly representative of the synthesis of this compound. acs.org

Utilization of Precursor Compounds and Intermediate Transformations

The synthesis of this compound relies on the availability of suitably functionalized precursor molecules. These precursors, such as substituted halobenzenes and phenylboronic acids, are themselves synthesized through a variety of organic transformations. For example, nitration of a methoxy-substituted biphenyl could be a potential route, though controlling the regioselectivity of the nitration can be challenging. evitachem.com

Novel Synthetic Approaches and Methodological Advancements for Substituted Biphenyls

Beyond traditional cross-coupling methods, chemists are continuously developing novel strategies for the synthesis of substituted biphenyls. These new approaches often offer advantages in terms of efficiency, selectivity, and substrate scope.

Synthesis from Aromatic Enamino Ketones

A novel and effective methodology for synthesizing substituted biphenyls involves the use of aromatic enamino ketones as key intermediates. wisdomlib.org This multi-step process begins with the Claisen condensation of an aromatic ketone with ethyl formate (B1220265) to produce a hydroxymethylene ketone. wisdomlib.org This intermediate is then reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamino ketone. wisdomlib.org Finally, a Knoevenagel condensation of the enamino ketone with malononitrile, typically in refluxing benzene (B151609) with ammonium (B1175870) acetate, leads to the formation of the substituted biphenyl. wisdomlib.org This method has been shown to produce the desired biphenyl derivatives in good yields. wisdomlib.org

Chemoselective Arylation Techniques for Substituted Biphenyls

The development of chemoselective arylation techniques represents a significant advancement in the synthesis of unsymmetrical biaryls. whu.edu.cnnih.gov One such powerful method is the borono-Catellani arylation. whu.edu.cnnih.gov This process utilizes readily available pinacol (B44631) esters of arylboronic acids, aryl bromides, and olefins as reactants. nih.gov The key to the high chemoselectivity of this reaction lies in the distinct reactivity of the arylboronic ester and the aryl bromide. nih.gov The reaction is typically enabled by the cooperative catalysis of a palladium salt, such as Pd(OAc)₂, and a norbornene (NBE) derivative, with molecular oxygen serving as the terminal oxidant. whu.edu.cnnih.gov This strategy avoids the formation of a mixture of four possible biaryl products that can occur when using two different aryl halides. whu.edu.cn

Another approach to direct arylation involves the deprotonative activation of toluene (B28343) derivatives to allow for cross-coupling with aryl bromides. nih.gov This method, utilizing a combination of a strong base like KN(SiMe₃)₂ and a specific palladium catalyst, allows for the synthesis of diarylmethanes, which are important structural motifs. nih.gov

Electrophilic Aromatic Substitution Patterns Influenced by Substituents

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of the methoxy (-OCH3) and nitro (-NO2) groups. minia.edu.eg The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. libretexts.orgyoutube.com

The methoxy group, through its +R (resonance) effect, donates electron density to its attached phenyl ring, particularly at the ortho and para positions. This increases the nucleophilicity of this ring, making it more susceptible to attack by electrophiles. youtube.com Consequently, electrophilic substitution is expected to occur preferentially on the methoxy-substituted ring.

Conversely, the nitro group strongly deactivates its phenyl ring towards electrophilic attack due to its potent -I (inductive) and -R effects, which withdraw electron density. youtube.com Any electrophilic substitution on this ring would be directed to the meta position relative to the nitro group. libretexts.org

Therefore, in an electrophilic aromatic substitution reaction on this compound, the electrophile will predominantly attack the positions ortho and para to the methoxy group on the activated ring. The major products would be 4'-substituted and 2'-substituted derivatives, with the para-isomer often being the major product due to reduced steric hindrance compared to the ortho positions. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentElectrophilePredicted Major Product(s)
HNO₃/H₂SO₄NO₂⁺4'-Nitro-3-methoxy-3'-nitro-1,1'-biphenyl and 2'-Nitro-3-methoxy-3'-nitro-1,1'-biphenyl
Br₂/FeBr₃Br⁺4'-Bromo-3-methoxy-3'-nitro-1,1'-biphenyl and 2'-Bromo-3-methoxy-3'-nitro-1,1'-biphenyl
SO₃/H₂SO₄SO₃3-Methoxy-3'-nitro-[1,1'-biphenyl]-4'-sulfonic acid and 3-Methoxy-3'-nitro-[1,1'-biphenyl]-2'-sulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)R⁺4'-Alkyl-3-methoxy-3'-nitro-1,1'-biphenyl and 2'-Alkyl-3-methoxy-3'-nitro-1,1'-biphenyl
RCOCl/AlCl₃ (Friedel-Crafts Acylation)RCO⁺4'-Acyl-3-methoxy-3'-nitro-1,1'-biphenyl and 2'-Acyl-3-methoxy-3'-nitro-1,1'-biphenyl

Reduction Reactions of Nitro Groups

The nitro group of this compound is readily reducible to an amino group (-NH2), a transformation of significant synthetic utility as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This reduction can be achieved using various reagents and conditions. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This method is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents for converting nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be employed for the reduction of nitroarenes. wikipedia.org

The product of this reduction, 3'-Amino-3-methoxy-1,1'-biphenyl, possesses a new reactive site—the amino group—which can undergo a variety of subsequent chemical transformations.

Table 2: Common Reagents for the Reduction of the Nitro Group in this compound

ReagentConditionsProduct
H₂, Pd/CSolvent (e.g., ethanol (B145695), ethyl acetate)3'-Amino-3-methoxy-1,1'-biphenyl
Fe, HClHeat3'-Amino-3-methoxy-1,1'-biphenyl
Sn, HClHeat3'-Amino-3-methoxy-1,1'-biphenyl
Zn, HCl-3'-Amino-3-methoxy-1,1'-biphenyl
SnCl₂Acidic or neutral conditions3'-Amino-3-methoxy-1,1'-biphenyl

Oxidation Reactions of Methoxy and Other Alkyl Substituents

The methoxy group (-OCH₃) on the biphenyl core is generally stable to mild oxidizing agents. However, under more vigorous oxidative conditions, it can be cleaved to a hydroxyl group (-OH) or further oxidized. psu.edu The oxidation of methoxyarenes can sometimes lead to the formation of quinones, depending on the substitution pattern and the oxidant used.

Studies on the oxidation of methoxy-substituted phenols in supercritical water have shown that thermolysis and oxidation can occur, with phenol (B47542) being a product of incomplete oxidation. psu.edu While direct oxidation of the methoxy group in this compound might require harsh conditions, it represents a potential, albeit less common, pathway for functionalization.

If other alkyl substituents were present on the biphenyl rings, they could also be susceptible to oxidation. For instance, a methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Further Functionalization Strategies for Advanced Biphenyl Derivatives

The structure of this compound offers multiple avenues for the synthesis of more complex and advanced biphenyl derivatives.

Following the reduction of the nitro group to an amine, the resulting 3'-Amino-3-methoxy-1,1'-biphenyl can be further functionalized in numerous ways:

Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺), which is a versatile intermediate. Diazonium salts can be replaced by a wide variety of substituents, including halogens (Sandmeyer reaction), hydroxyl, cyano, and hydrogen.

Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functionalities. masterorganicchemistry.com

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to form secondary or tertiary amines.

The methoxy group can also be a handle for derivatization. Cleavage of the methoxy group to a hydroxyl group (phenolic derivative) opens up another set of functionalization possibilities, such as O-alkylation and esterification.

Furthermore, the biphenyl scaffold itself can be modified. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed on a halogenated derivative of this compound to introduce additional aryl or vinyl groups. This highlights the potential of this compound as a building block in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-Methoxy-3'-nitro-1,1'-biphenyl, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each of the aromatic and methoxy (B1213986) protons. rsc.org The aromatic protons resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons on the nitro-substituted ring are expected to appear at lower field strengths compared to those on the methoxy-substituted ring because of the strong electron-withdrawing nature of the nitro group. The methoxy group protons appear as a sharp singlet, typically around δ 3.8-3.9 ppm. rsc.org

Detailed analysis of a reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ) in ppm and their corresponding assignments: a singlet at 8.45 ppm (1H), a doublet of doublets at 8.21 ppm (1H, J = 8.2, 1.3 Hz), a doublet at 7.91 ppm (1H, J = 7.8 Hz), a triplet at 7.61 ppm (1H, J = 8.0 Hz), a triplet at 7.41 ppm (1H, J = 8.0 Hz), a doublet at 7.21 ppm (1H, J = 7.7 Hz), a multiplet between 7.16-7.12 ppm (1H), and a doublet of doublets at 6.98 ppm (1H, J = 8.2, 2.2 Hz). rsc.org The singlet at 3.89 ppm corresponds to the three protons of the methoxy group. rsc.org The coupling constants (J values) provide valuable information about the relative positions of the protons on the aromatic rings.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
8.45 s 1H Aromatic H
8.21 dd 1H 8.2, 1.3 Aromatic H
7.91 d 1H 7.8 Aromatic H
7.61 t 1H 8.0 Aromatic H
7.41 t 1H 8.0 Aromatic H
7.21 d 1H 7.7 Aromatic H
7.16-7.12 m 1H Aromatic H
6.98 dd 1H 8.2, 2.2 Aromatic H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will exhibit distinct signals for each unique carbon atom. The carbons attached to the electronegative oxygen and nitro groups will be significantly deshielded and appear at higher chemical shifts. The carbon of the methoxy group typically resonates around 55-60 ppm. researchgate.net The aromatic carbons will appear in the range of approximately 110-160 ppm. The carbon atoms directly bonded to the nitro group and the methoxy group, as well as the carbons at the biphenyl (B1667301) linkage, will have characteristic chemical shifts that aid in their assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include:

N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group will exhibit a strong C-O stretching band, usually in the range of 1275-1200 cm⁻¹ (asymmetric) and a weaker symmetric stretch around 1075-1020 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears in the 2950-2850 cm⁻¹ region. scielo.org.za

Aromatic C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Raman spectroscopy can provide additional information, particularly for the symmetric vibrations and the C-C backbone, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₁₃H₁₁NO₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 229.23. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃) from the methoxy group. Cleavage of the biphenyl bond could also occur, leading to fragments corresponding to the individual substituted phenyl rings.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive three-dimensional structural information. This technique can determine the precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, can also be elucidated. This information is crucial for understanding the supramolecular chemistry of the compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the biphenyl system, along with the presence of the electron-donating methoxy group and the electron-withdrawing nitro group, will influence the position and intensity of these absorption bands. The nitro group, in particular, can give rise to a characteristic n → π* transition at longer wavelengths. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol, and the positions of the absorption maxima (λ_max) are reported in nanometers (nm).

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational tool for investigating the properties of biphenyl (B1667301) derivatives. It provides a balance between accuracy and computational cost, making it ideal for studying moderately sized molecules like 3-Methoxy-3'-nitro-1,1'-biphenyl. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to model the electronic structure and related properties of the molecule. tandfonline.com

The geometry of biphenyl and its derivatives is a subject of significant interest, characterized by the torsional or dihedral angle between the two phenyl rings. In its ground state, biphenyl is not planar due to the steric hindrance between the ortho-hydrogen atoms on adjacent rings. libretexts.org This steric repulsion is counteracted by the stabilizing effect of π-conjugation, which favors a planar conformation. The balance of these forces results in a twisted conformation. libretexts.org For biphenyl itself, the dihedral angle is approximately 44.4° in the gas phase. utah.edu

For this compound, DFT calculations would be used to find the minimum energy conformation by optimizing the geometry. The presence of the methoxy (B1213986) and nitro groups at the meta positions is not expected to introduce significant steric hindrance compared to the parent biphenyl. However, their electronic effects can subtly influence the inter-ring bond length and the dihedral angle. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the structure with the lowest electronic energy. It is anticipated that, like biphenyl, this compound adopts a non-planar, twisted conformation.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group. This "push-pull" electronic arrangement significantly influences the distribution of electron density in the frontier orbitals.

HOMO: The HOMO is expected to be predominantly localized on the phenyl ring bearing the electron-donating methoxy group.

LUMO: Conversely, the LUMO is anticipated to be concentrated on the phenyl ring with the electron-withdrawing nitro group.

This separation of the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation. A study on the analogous compound 4-Methoxy-4'-Nitrobiphenyl using DFT (B3LYP/6-31G(d,p)) calculated the HOMO and LUMO energies. nih.gov These values provide a reasonable estimate for the 3,3'-substituted isomer.

OrbitalEnergy (eV) - Analogue Compound
HOMO-6.45
LUMO-2.50
Energy Gap (ΔE)3.95

Data based on the analogue compound 4-Methoxy-4'-Nitrobiphenyl. nih.gov

The HOMO-LUMO energy gap explains the charge interaction occurring within the molecule. nih.gov

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the nuclear positions, a set of harmonic vibrational frequencies can be obtained. tandfonline.com These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model.

For this compound, the predicted spectrum would exhibit characteristic vibrational modes corresponding to its functional groups:

NO₂ Group: Asymmetric and symmetric stretching vibrations are expected in the ranges of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

OCH₃ Group: C-H stretching vibrations in the methyl group typically appear around 2850-2970 cm⁻¹. researchgate.net

Aromatic Rings: C-H stretching vibrations are found above 3000 cm⁻¹. nih.gov C=C stretching vibrations within the rings occur in the 1400-1600 cm⁻¹ region.

C-N and C-O Bonds: Stretching vibrations for these bonds will also be present at their characteristic frequencies.

Theoretical calculations allow for a detailed assignment of each band in the experimental IR and Raman spectra to a specific vibrational motion of the atoms. tandfonline.com This correlation is invaluable for confirming the molecular structure and understanding its dynamic behavior.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. researchgate.net From these tensors, the NMR chemical shifts (δ) can be predicted and compared directly with experimental spectra. This comparison serves as a stringent test of the computed molecular structure. researchgate.net

Calculations are typically performed on the DFT-optimized geometry of the molecule. The predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net

For this compound, experimental ¹H NMR data is available. rsc.org A GIAO calculation would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. A good correlation between the computed and experimental shifts would validate the calculated geometry and electronic structure. nih.gov

ProtonExperimental ¹H NMR Chemical Shift (ppm) in CDCl₃
H-2' or H-4' or H-6'8.45 (s, 1H)
H-2' or H-4' or H-6'8.21 (dd, J = 8.2, 1.3 Hz, 1H)
H-5'7.91 (d, J = 7.8 Hz, 1H)
H-4 or H-5 or H-67.61 (t, J = 8.0 Hz, 1H)
H-4 or H-5 or H-67.41 (t, J = 8.0 Hz, 1H)
H-2 or H-67.21 (d, J = 7.7 Hz, 1H)
H-2 or H-47.16-7.12 (m, 1H)
H-4 or H-5 or H-66.98 (dd, J = 8.2, 2.2 Hz, 1H)
-OCH₃3.89 (s, 3H)

Experimental data from a supporting information file. rsc.org Assignments are tentative without 2D NMR data.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular bonding interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would provide quantitative insights into the hyperconjugative interactions that contribute to its stability. Key interactions would include:

Delocalization of electron density from the lone pairs of the oxygen atom in the methoxy group into the antibonding π* orbitals of the attached phenyl ring.

Delocalization of electron density from the π orbitals of the phenyl rings into the antibonding π* orbitals of the nitro group.

These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. This analysis helps to explain the molecular stability and the influence of the substituents on the electronic structure. nih.gov The analysis also provides the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. tandfonline.com

Conformational Analysis and Dihedral Angle Studies of Biphenyl Derivatives

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (torsion angle) between the planes of the two aromatic rings. This angle results from a delicate balance between two main opposing factors:

Steric Hindrance: Repulsive forces between the ortho-substituents (hydrogens in the case of unsubstituted biphenyl) on the two rings destabilize the planar conformation (0° dihedral angle). ic.ac.uk

π-Conjugation: The overlap of π-orbitals across the central C-C bond, which is maximized in a planar conformation, provides electronic stabilization. ic.ac.uk

Due to these competing effects, most biphenyl derivatives adopt a non-planar, or twisted, conformation in the gas phase and in solution. utah.edu The equilibrium dihedral angle varies depending on the nature and position of the substituents. For instance, the parent biphenyl molecule has a dihedral angle of about 44.4° in the gas phase, while in the solid state, crystal packing forces can lead to a nearly planar structure. utah.eduwestmont.edu

Substituents can significantly alter the rotational barrier and the equilibrium dihedral angle. Large ortho-substituents increase steric hindrance, leading to a larger dihedral angle and a higher barrier to rotation. The electronic nature of meta or para substituents, like the methoxy and nitro groups in this compound, has a more subtle effect, primarily influencing the electronic component of the rotational barrier by modifying the π-system. Conformational energy profiles, typically generated by performing constrained DFT optimizations at various fixed dihedral angles, can map out the energy landscape of the rotation around the central C-C bond. nih.gov

Thermodynamic Property Calculations, e.g., Enthalpies of Vaporization

The thermodynamic properties of a compound, such as its enthalpy of formation and enthalpy of vaporization, are crucial for understanding its behavior in physical and chemical processes. nih.gov These parameters can determine whether reactions will occur spontaneously and are essential for designing and optimizing chemical engineering processes. nih.govmdpi.com For many organic molecules, including substituted biphenyls, experimental determination of these properties can be challenging. Consequently, computational chemistry and empirical models have become indispensable tools. researchgate.net

Quantum chemical (QC) calculations, such as the G4 method, are employed to determine gas-phase enthalpies of formation with high accuracy. researchgate.net The enthalpy of vaporization (ΔHvap), which is the energy required to transform a substance from liquid to gas, can be derived from vapor pressure measurements at different temperatures. mdpi.com Furthermore, empirical methods that correlate vaporization enthalpies with properties like normal boiling temperatures or gas chromatographic retention indices provide a valuable means of cross-validating theoretical and experimental data. researchgate.net

While specific calculations for this compound are not available, data for the parent biphenyl molecule and related substituted compounds offer a reference point. For instance, extensive calorimetric measurements on biphenyl have provided a solid foundation for predicting the thermodynamic properties of its derivatives. osti.gov Studies on methoxy-substituted biphenyls have utilized a combination of vapor pressure measurements, differential scanning calorimetry, and quantum chemical calculations to establish consistent sets of phase transition enthalpies. mdpi.com Similarly, the thermochemistry of nitro-substituted biphenyls has been investigated through calorimetric methods. researchgate.net These approaches demonstrate the established methodologies that could be applied to accurately determine the thermodynamic profile of this compound.

Table 1: Selected Thermodynamic Properties of Biphenyl

PropertyValueUnitsReference(s)
Molar Mass154.21g·mol⁻¹ nist.gov
Melting Point342.3 - 343.2K nist.gov
Boiling Point527K nist.gov
Enthalpy of Fusion18.59kJ·mol⁻¹ nist.gov
Enthalpy of Vaporization (at Tboil)44.1kJ·mol⁻¹ nist.gov
Enthalpy of Sublimation (at 298.15 K)74.0 ± 1.0kJ·mol⁻¹ nist.gov

This table presents data for the parent compound, biphenyl, to provide context for the properties of its derivatives.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound, the presence of methoxy, nitro, and aromatic groups suggests a rich variety of possible non-covalent bonds, including hydrogen bonds, C–H···π interactions, and π···π stacking. The analysis of these interactions is often performed using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis. eurjchem.comniscpr.res.in

Although a crystal structure for this compound is not documented in the searched literature, studies on similar molecules provide significant insight. The functional groups present are expected to play distinct roles:

Nitro Group: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the crystal structure of 4-(tert-butyl)-4-nitro-1,1'-biphenyl, the packing is stabilized by C–H···O interactions involving the nitro group. eurjchem.comresearchgate.net The nitro group's orientation relative to the phenyl ring can also significantly influence packing. In 4-methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the nitro group and its benzene (B151609) ring is a substantial 66.85°. nih.gov

Biphenyl System: The aromatic rings provide opportunities for C–H···π and π···π stacking interactions. In the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl, both C–H···π and weak π···π interactions are primarily responsible for the stability of the crystal packing. niscpr.res.inresearchgate.net The dihedral angle between the two phenyl rings is a key conformational feature. In p-nitrobiphenyl, this angle is 33°, influencing how the molecules approach each other. rsc.org In nitrobenzene-benzene complexes, slipped-parallel orientations are significantly stabilized by dispersion interactions, which are often stronger than electrostatic interactions, even with the polar nitro group. nih.gov

Table 2: Key Intermolecular Interactions in Structurally Related Biphenyl Derivatives

CompoundKey Interaction(s)Reference(s)
4-(tert-Butyl)-4-nitro-1,1'-biphenylC–H···O eurjchem.comresearchgate.net
4,4'-Dimethoxy-1,1'-biphenylC–H···π, π···π niscpr.res.inresearchgate.net
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamideN–H···O (sulfonamide), C–H···O mdpi.com
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamideN–H···O (methoxy), C–H···O mdpi.com
p-NitrobiphenylDihedral angle of 33° between rings rsc.org

Research Applications of 3 Methoxy 3 Nitro 1,1 Biphenyl and Its Derivatives

Role as Organic Synthetic Intermediates

The primary application of 3-Methoxy-3'-nitro-1,1'-biphenyl is as a foundational element in multi-step organic synthesis. The presence of two different functional groups on the biphenyl (B1667301) scaffold allows for selective chemical modifications. The nitro group is particularly important as it can be readily converted into an amino group, which is a key functional group for building larger, more complex molecular architectures. rsc.org

Precursors for Pyrazolone (B3327878) Derivatives

Pyrazolones are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in dye chemistry. nih.gov The classical synthesis of pyrazolones involves the condensation of a hydrazine (B178648) derivative with a β-ketoester. nih.govorientjchem.org

While this compound is not directly used, its amino derivative, 3'-amino-3-methoxy-1,1'-biphenyl, is a key precursor. The amino-biphenyl compound can be converted into a biphenyl hydrazine derivative. This hydrazine can then react with a suitable β-ketoester, such as ethyl acetoacetate, to form a pyrazolone ring attached to the methoxy-biphenyl scaffold. This synthetic pathway allows for the creation of novel pyrazolone derivatives where the biphenyl moiety can significantly influence the final properties of the molecule. nih.govorientjchem.org Patents have been filed for various amino-pyrazole derivatives that incorporate a biphenyl structure, highlighting their importance in developing new chemical entities. google.com

Building Blocks for Complex Organic Molecules

The term "building block" aptly describes the role of this compound in modern organic chemistry. ambeed.com Biphenyl derivatives are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org The synthesis of the target compound itself likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a methoxy-substituted phenylboronic acid and a nitro-substituted bromobenzene (B47551) (or vice-versa). rsc.orgresearchgate.net

Once formed, this compound is a valuable intermediate. The nitro group can be reduced to an amine, which then serves as a reactive handle for a variety of subsequent reactions, including amidation, diazotization, or further cross-coupling reactions. rsc.org For instance, complex heterocyclic systems containing indole (B1671886) and pyrazole (B372694) moieties have been constructed using biphenyl building blocks in palladium-catalyzed Heck reactions. mdpi.com This versatility makes nitro-biphenyl compounds like the subject of this article indispensable tools for synthetic chemists aiming to construct elaborate molecular frameworks. mdpi.com

Applications in Advanced Materials Science

The rigid, planar structure of the biphenyl core is a desirable feature for materials used in electronics and optics. Derivatives of this compound, particularly its amino-functionalized counterpart, are used in the development of several classes of advanced materials. bldpharm.com

Components in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are extensively used in the construction of OLEDs, where they can be part of the emissive layer or the charge-transporting layers. rsc.orgmdpi.com The biphenyl unit provides thermal stability and a good foundation for charge mobility. While the target compound itself is not an active OLED material, its amino derivative is a key component. For example, aminobiphenyl compounds are used to synthesize more complex host materials for blue phosphorescent OLEDs, often by combining the biphenyl core with other electron-transporting moieties like triazoles. acs.orgnih.gov

Furthermore, the amino derivative, 4'-Methoxy-[1,1'-biphenyl]-4-amine, which is structurally analogous to the derivative of our target compound, is explicitly listed as a material for OLEDs. ambeed.com This indicates that the methoxy-aminobiphenyl scaffold is a proven structural motif for creating efficient and stable materials for lighting and display applications.

Constituents of Liquid Crystals

The development of liquid crystals (LCs) relies heavily on molecules with a specific shape, typically long and rigid, known as calamitic LCs. mdpi.com The biphenyl structure is a perfect rigid core for designing such molecules. mdpi.com By attaching flexible alkoxy chains and other linking groups to a biphenyl scaffold, chemists can create molecules that exhibit liquid crystalline phases over specific temperature ranges. mdpi.comrsc.org

Research has shown that methoxybiphenyl units are valuable components in liquid crystal design. rsc.org The introduction of such groups can influence the transition temperatures and the type of mesophase observed (e.g., nematic or smectic). rsc.orgnih.gov Therefore, this compound serves as a potential starting block for synthesizing new liquid crystalline materials. After reduction of the nitro group, the resulting amine can be used to link the biphenyl core to other aromatic units via an imine (Schiff base) linkage, a common strategy in the synthesis of high-performance liquid crystals. mdpi.com

Use in Electronic Materials

Beyond OLEDs and liquid crystals, derivatives of this compound find use in other advanced electronic materials. The category of "Electronic Materials" on chemical supplier listings for the target compound points to its role as an intermediate in this sector. bldpharm.com

A prominent example is in the field of perovskite solar cells. Highly efficient solar cells have been developed using hole-transporting materials (HTMs) based on carbazole (B46965) derivatives. In one study, a high-performance HTM was synthesized using 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine as a key building block. acs.org This demonstrates that the methoxy-aminobiphenyl structure, derived from the reduction of a nitro-biphenyl precursor, is critical for creating materials that facilitate efficient charge transport—a fundamental requirement for many electronic devices. acs.org

Development of Analytical Standards for Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are a class of organic molecules that have been widely used in industrial processes for the synthesis of products such as dyes, polymers, pesticides, and explosives. nih.gov Their extensive use, however, has led to their presence as environmental contaminants in soil and groundwater. nih.gov Due to their potential toxicity and mutagenicity, many nitroaromatic compounds are considered priority pollutants by environmental protection agencies. nih.gov

Accurate detection and quantification of these compounds in environmental samples are crucial for monitoring and remediation efforts. This necessitates the use of well-characterized analytical standards. Substituted nitrobiphenyls, including compounds like this compound, can serve as valuable reference materials in the development and validation of analytical methods for the determination of nitroaromatic compounds. nih.govresearchgate.netresearchgate.net

Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of nitroaromatic compounds. nih.govresearchgate.netresearchgate.net The use of specific derivatives like this compound as standards allows for the optimization of separation conditions and the calibration of detector responses, ensuring the accuracy and reliability of the analytical data. The presence of both a methoxy (B1213986) and a nitro group provides a unique chromatographic and spectroscopic signature that can be used for unambiguous identification and quantification.

Table 1: Analytical Methods for Nitroaromatic Compounds

Analytical Technique Detector Application Reference
Gas Chromatography (GC) Electron Capture Detector (ECD) Determination of explosives in soil and water researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) UV Detector Analysis of nitroaromatics in various matrices nih.gov

Utility as Model Compounds in Mechanistic Chemical Studies

The substituted biphenyl scaffold of this compound makes it and its derivatives useful as model compounds in the investigation of chemical reaction mechanisms. The electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) groups influence the reactivity of the biphenyl system, providing insights into reaction pathways and the behavior of functionalized aromatic compounds. acs.orgresearchgate.net

One area of study is in reductive functionalization reactions. The nitro group can be selectively reduced to an amine, which is a key transformation in the synthesis of many organic molecules. Studying the reduction of compounds like this compound can help in understanding the catalytic processes involved and in the development of more efficient and selective catalysts. mdpi.com

Furthermore, nitrobiphenyls are utilized in mechanistic investigations of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds. researchgate.net The steric and electronic properties of the substituents on the biphenyl rings can affect the efficiency of the catalytic cycle, and studies on model compounds provide valuable data for optimizing these important synthetic methods. researchgate.net The insights gained from these mechanistic studies are crucial for the rational design of new synthetic strategies and catalysts.

Applications in Dye and Pigment Chemistry

Nitroaromatic compounds have historically been important precursors and intermediates in the synthesis of a wide variety of dyes and pigments. nih.govepa.gov The nitro group can be readily converted into an amino group, which is a common auxochrome in dye molecules, responsible for enhancing and modifying the color. The resulting aromatic amines can then be diazotized and coupled with other aromatic compounds to produce azo dyes, which represent a large and important class of colorants. researchgate.netsigmaaldrich.com

While direct application of this compound as a dye is not extensively documented, its structural motifs are relevant to the design of new colorants. The biphenyl core can be part of a larger chromophoric system, and the methoxy and nitro substituents can be used to tune the electronic properties and, consequently, the color of the resulting dye. For instance, the introduction of electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to intramolecular charge transfer, which is a key mechanism for color generation in many organic dyes. beilstein-journals.org

Derivatives of nitrobiphenyls can be used to synthesize dyes with specific properties, such as enhanced thermal and chemical stability, which is important for applications in textiles and advanced materials. beilstein-journals.org The synthesis of polymerizable dyes, where the dye molecule is covalently bonded to a polymer backbone, is another area where functionalized biphenyls could find application, preventing the dye from leaching out of the material. beilstein-journals.org

Role in Heat Transfer Fluids

Biphenyl and its derivatives, particularly in eutectic mixtures with diphenyl oxide, are widely used as high-temperature heat transfer fluids in various industrial processes. epa.govusc.edu These fluids offer excellent thermal stability at high operating temperatures. researchgate.net The thermal properties of biphenyl-based fluids, such as their heat capacity and thermal conductivity, are critical for efficient heat exchange. usc.edu

While the direct use of this compound in commercial heat transfer fluids is not established, the thermal stability of substituted biphenyls is an active area of research. usc.edu The introduction of substituents like methoxy and nitro groups can influence the physical properties of the biphenyl core, such as its melting point, boiling point, and thermal decomposition temperature. usc.edu

Research into new heat transfer fluids often involves the synthesis and characterization of various substituted biphenyls to optimize their performance for specific applications. researchgate.net For instance, modifications to the biphenyl structure can affect its liquid range and thermal stability, which are key parameters for a heat transfer fluid. researchgate.net Although the presence of a nitro group might raise concerns about thermal stability at very high temperatures, studies on the thermal behavior of such compounds are necessary to fully assess their potential in this application. usc.edu

Table 2: Properties of Biphenyl-Based Heat Transfer Fluids

Property Biphenyl/Diphenyl Oxide Eutectic Mixture Significance Reference
Operating Temperature Range Up to 400 °C Defines the application scope researchgate.net
Thermal Stability High Ensures long fluid life and system reliability researchgate.net
Heat Capacity Favorable Affects the amount of heat that can be transferred usc.edu

| Viscosity | Low | Influences pumping power requirements | usc.edu |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Functionalized Biphenyls

The synthesis of unsymmetrically substituted biphenyls such as 3-Methoxy-3'-nitro-1,1'-biphenyl often relies on classical cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. organic-chemistry.orglibretexts.orgharvard.edu While effective, these methods can sometimes require harsh reaction conditions, expensive catalysts, or pre-functionalized starting materials. Future research will likely focus on developing more sustainable and atom-economical synthetic routes.

Key areas of exploration include:

C-H Activation/Arylation: Direct C-H arylation of arenes presents a more efficient alternative to traditional cross-coupling methods by avoiding the need for pre-functionalization of both coupling partners. nih.gov Developing catalytic systems that can selectively functionalize the C-H bonds of methoxy- and nitro-substituted benzenes would provide a more direct route to compounds like this compound.

Biocatalysis: The use of enzymes to catalyze the formation of biphenyl (B1667301) linkages could offer a greener alternative to metal-catalyzed reactions. While still an emerging field, biocatalysis could provide high selectivity under mild reaction conditions.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the synthesis of functionalized biphenyls. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and reproducible production methods.

Advanced Functionalization Strategies for Tailored Research Applications

The functional groups of this compound, the methoxy (B1213986) and nitro groups, offer opportunities for further chemical modification. Advanced functionalization strategies will be crucial for synthesizing derivatives with tailored properties for specific applications.

Future research in this area may involve:

Late-Stage Functionalization: Developing methods for the selective modification of the biphenyl core or the existing functional groups at a late stage in the synthetic sequence would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Orthogonal Protecting Group Strategies: For more complex derivatives, the development of orthogonal protecting group strategies will be essential to selectively manipulate different positions on the biphenyl scaffold.

Click Chemistry: The introduction of functional handles that can participate in "click" reactions would enable the straightforward conjugation of this compound to other molecules, such as polymers, biomolecules, or surfaces.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies

Future research should focus on:

Conformational Analysis: Detailed experimental studies, such as X-ray crystallography and advanced NMR techniques, combined with computational modeling, can provide a comprehensive picture of the preferred conformations of this compound and its derivatives.

Electronic Structure Calculations: Quantum mechanical calculations can elucidate the electronic properties of the molecule, such as the electron density distribution and the energies of the frontier molecular orbitals, which govern its reactivity in chemical transformations.

Spectroscopic Characterization: A comprehensive analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is necessary to build a complete profile of the compound. While general principles of spectroscopy can predict the expected signals, detailed experimental data is needed for confirmation.

Development of Environmentally Benign Synthesis Protocols for Substituted Biphenyls

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. The synthesis of substituted biphenyls should align with these principles.

Future research will aim to:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, in coupling reactions.

Catalyst Recovery and Reuse: Developing methods for the efficient recovery and reuse of expensive and potentially toxic metal catalysts used in cross-coupling reactions.

Waste Reduction: Designing synthetic routes with higher atom economy to minimize the generation of chemical waste.

Integration of this compound into Multicomponent Systems for Enhanced Functionality

The unique electronic and structural features of this compound make it an interesting building block for the construction of more complex molecular architectures and materials.

Future research directions could include:

Liquid Crystals: The biphenyl unit is a common mesogen in liquid crystal materials. nih.gov The introduction of polar methoxy and nitro groups could influence the liquid crystalline properties, making this an interesting area for exploration.

Organic Electronics: Functionalized biphenyls can be used as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The electron-withdrawing nitro group and electron-donating methoxy group could impart interesting electronic properties to materials incorporating this scaffold.

Supramolecular Chemistry: The aromatic rings of this compound can participate in non-covalent interactions, such as pi-pi stacking and hydrogen bonding (after modification of the functional groups). This could be exploited in the design of self-assembling supramolecular systems with novel functions.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-Methoxy-3'-nitro-1,1'-biphenyl?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example, coupling 3-methoxyphenylboronic acid with 3-nitrohalobenzene derivatives under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields the target biphenyl. Reaction optimization involves tuning solvent polarity, base strength, and temperature to achieve >80% yields .

Q. How is this compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ resolve methoxy (δ ~3.8 ppm) and nitro group-associated aromatic protons (δ ~7.5–8.3 ppm). Splitting patterns confirm substitution positions .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL) determines bond angles, torsion angles, and intermolecular interactions. For biphenyl derivatives, dihedral angles between aromatic rings typically range from 30°–50°, influencing conjugation .

Q. What are the key stability considerations for handling this compound?

  • Light Sensitivity: Nitro groups confer photolability; store under inert, dark conditions.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset >200°C. Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can regioselectivity be controlled in functionalizing this compound?

Palladium-catalyzed C-H activation enables regioselective arylations. For example, directing groups (e.g., fluorine at the ortho position) guide cross-coupling to the C3 position, achieving >85% selectivity. Computational modeling (DFT) predicts electron density distribution to rationalize site preference .

Q. What computational tools validate the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.5 eV) and nitro group electron-withdrawing effects. Compare with experimental UV-Vis spectra for validation .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess aggregation behavior, critical for catalytic applications .

Q. How should researchers address contradictory data in reaction yields or spectroscopic assignments?

  • Methodological Cross-Validation: Combine NMR, High-Resolution Mass Spectrometry (HRMS), and X-ray data to resolve ambiguities. For example, overlapping NMR signals can be deconvoluted using 2D-COSY or NOESY .
  • Reproducibility Protocols: Standardize reaction conditions (e.g., degassing solvents, precise stoichiometry) to mitigate batch-to-batch variability .

Q. What strategies assess environmental risks of this compound despite limited ecotoxicological data?

  • Read-Across Models: Use bioaccumulation data from structurally analogous compounds (e.g., diisopropyl-1,1'-biphenyl, BCF ~1047) to estimate environmental persistence .
  • In Silico Toxicity Prediction: Tools like TEST (Toxicity Estimation Software Tool) predict acute aquatic toxicity based on QSAR models .

Methodological Tables

Technique Application Key Parameters Reference
Suzuki-Miyaura CouplingSynthesis of biphenyl corePd catalyst, aryl halide, boronic acid
DFT CalculationsElectronic structure predictionB3LYP/6-31G*, solvent model (PCM)
X-ray CrystallographyAbsolute configuration determinationSHELXL refinement, R-factor < 0.05
HPLC-MSPurity assessmentC18 column, acetonitrile/water gradient

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.